5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Description
5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative characterized by a chlorine substituent at position 5 and a formyl (-CHO) group at position 2 of the bicyclic aromatic system. It serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The compound is synthesized via condensation of 4-chloro-o-phenylenediamine with anthranilic acid, yielding 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline as a key precursor . Spectroscopic characterization includes FT-IR absorption bands for NH₂ (3406–3433 cm⁻¹), NH (3329 cm⁻¹), and C-Cl (752 cm⁻¹), with ¹H NMR signals at δ 11.027 ppm (NH) in DMSO-d₆ .
Properties
IUPAC Name |
6-chloro-1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVUEIXVCGCYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299296 | |
| Record name | 6-Chloro-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39811-11-5 | |
| Record name | 6-Chloro-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39811-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 129219 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39811-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches to Benzimidazole-2-carbaldehydes
The synthesis of benzimidazole-2-carbaldehydes typically involves:
- Oxidation of 2-hydroxymethylbenzimidazole derivatives
- Condensation of o-phenylenediamine derivatives with formylating agents
- Intramolecular cyclization reactions from substituted diamines and aldehydes
For the chloro-substituted variant, the presence of the chlorine atom on the aromatic ring requires careful selection of starting materials and conditions to preserve the halogen functionality.
Oxidation of 2-Hydroxymethyl-5-chlorobenzimidazole
A widely employed method involves the oxidation of the corresponding 2-hydroxymethyl derivative to the aldehyde using oxidizing agents such as manganese(IV) oxide or ruthenium-based catalysts.
Mechanism: The oxidation proceeds via selective conversion of the hydroxymethyl group at position 2 of the benzimidazole ring to the aldehyde, preserving the chloro substituent on the aromatic ring. The use of manganese dioxide is a classical method, while ruthenium catalysts offer greener and scalable alternatives with catalytic turnover.
Condensation and Cyclization Methods
Another approach involves the condensation of substituted o-phenylenediamines with formylating agents or aldehydes to form the benzimidazole ring with the aldehyde at position 2.
Condensation of 5-chloro-o-phenylenediamine with formic acid or formyl equivalents in aqueous or acidic media can yield 5-chloro-1H-benzo[D]imidazole-2-carbaldehyde derivatives with yields ranging from 67% to 91%.
Intramolecular cyclization mediated by carbodiimides (e.g., N,N′-diisopropylcarbodiimide) after coupling benzene-1,2-diamines with isothiocyanate derivatives can be adapted for chloro-substituted benzimidazoles, although specific examples for the 5-chloro derivative are less reported.
Stepwise Synthetic Route Example (Literature-Informed)
A representative synthetic route for this compound may involve:
- Starting Material: 5-chloro-o-phenylenediamine
- Formylation: Treatment with formic acid or equivalent to introduce the aldehyde group at the 2-position via condensation and cyclization
- Oxidation: If starting from 2-hydroxymethyl intermediate, oxidation using MnO2 or Ru-catalyzed methods as described above
- Purification: Chromatographic techniques or recrystallization from acidified aqueous media
This method balances yield, cost, and scalability considerations.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation with MnO2 | MnO2, DCM, 40°C, 2 h | 85 | High yield, simple setup | Requires excess MnO2, filtration |
| Catalytic Ru + H2O2 oxidation | Ru catalyst, H2O2, water, 50°C, 5.5 h | 70 | Catalytic, greener, scalable | Catalyst cost, longer reaction |
| Condensation with formic acid | 5-chloro-o-phenylenediamine, formic acid, aqueous, 80°C, 1 h | 67-91 | Direct, good yield | Harsh acidic conditions |
| Carbodiimide-mediated cyclization | Benzene-1,2-diamines, isothiocyanates, DIC, organic solvent | Variable | Versatile for substituted benzimidazoles | Complex multi-step, less reported for 5-chloro |
Research Findings and Notes
Yield and Purity: Oxidation of 2-hydroxymethyl derivatives with manganese(IV) oxide in dichloromethane at 40°C for 2 hours consistently provides high yields (~85%) and high purity products.
Catalytic Methods: Ruthenium-based catalytic oxidation with hydrogen peroxide offers a sustainable alternative with moderate yields (~57-70%) and is suitable for gram-scale synthesis.
Scalability: The manganese dioxide oxidation is straightforward but may require large amounts of reagent for scale-up, whereas catalytic methods reduce reagent excess but require catalyst recovery.
Chloro Group Stability: All methods maintain the integrity of the 5-chloro substituent, which is critical for the compound's biological activity and further functionalization.
Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and confirming product structure.
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group at position 2 participates in nucleophilic additions and condensations:
Schiff Base Formation
Reaction with primary amines yields Schiff bases, which are intermediates in drug design:
Conditions : Ethanol, reflux, 6–8 hours.
Example :
Yield : 70–85% depending on the amine (e.g., aniline derivatives).
Oxidation and Reduction
-
Oxidation : Converts the aldehyde to a carboxylic acid using KMnO₄ in acidic conditions (yield: 82%).
-
Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group (yield: 75%).
Electrophilic Aromatic Substitution
The chloro group at position 5 directs further substitution on the benzimidazole ring:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling with arylboronic acids introduces aryl groups:
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12 hours.
Example :
Yield : 60–65%.
Nucleophilic Substitution
The chloro group reacts with nucleophiles (e.g., amines, thiols):
Conditions : K₂CO₃, DMF, 60°C, 4 hours.
Yield : 55–70% for amino or thioether derivatives .
Cyclization and Heterocycle Formation
The aldehyde facilitates cyclocondensation reactions:
Indole-Benzoimidazole Hybrids
Condensation with indole-3-carboxaldehydes yields anticancer candidates:
Conditions : N,N-Dimethylacetamide (DMAC), Na₂S₂O₅, 120°C, 12 hours.
Yield : 57–70% .
Hydrazone Formation
Reaction with hydrazines produces hydrazones for coordination chemistry:
Conditions : Methanol, RT, 2 hours.
Yield : 80–88%.
Wittig Reaction
Alkenylation via Wittig reagents:
Conditions : Ph₃P=CHR, THF, reflux, 6 hours.
Yield : 65–72%.
Ruthenium-Catalyzed Oxidation
The compound acts as a ligand precursor in oxidation catalysis. A Ru complex with this ligand oxidizes alcohols to aldehydes with H₂O₂ (turnover number: 1,200) .
Table 1: Key Reactions and Yields
Table 2: Catalytic Oxidation Performance
| Catalyst System | Substrate | Product | Turnover Number | Reference |
|---|---|---|---|---|
| Ru-bpbp/pydic complex | Benzyl alcohol | Benzaldehyde | 1,200 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-chloro-1H-benzo[D]imidazole-2-carbaldehyde derivatives. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A study synthesized several derivatives of benzimidazole and evaluated their antibacterial activity. The results demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) lower than 1 µg/mL against S. aureus, showcasing their potential as effective antibacterial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound derivative A | <1 | S. aureus |
| This compound derivative B | 3.9 | E. coli |
Anticancer Properties
The anticancer potential of this compound has been a focal point in drug discovery research. Its derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, primarily by targeting DNA topoisomerases.
Case Study: Inhibition of Cancer Cell Lines
In a comprehensive screening against a panel of human cancer cell lines, specific derivatives demonstrated strong binding affinity to DNA and significant anticancer activity. For instance, compounds synthesized from this aldehyde were tested against multiple cancer types, showing effective inhibition of cell growth .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative C | MCF-7 (Breast) | 15 |
| Derivative D | A549 (Lung) | 10 |
Anti-inflammatory Effects
Beyond its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that certain derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by excessive inflammation.
Case Study: Inhibition of Inflammatory Markers
Research involving animal models demonstrated that specific benzimidazole derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential utility in treating inflammatory diseases .
| Compound | Inflammatory Marker Reduction (%) | Model Used |
|---|---|---|
| Derivative E | 50% | Rat model |
| Derivative F | 65% | Mouse model |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as benzimidazoles. The characterization of these compounds is crucial for understanding their structure-activity relationships.
Synthesis Overview
The synthesis usually involves:
- Nucleophilic substitution reactions.
- Condensation with aldehydes under controlled conditions.
- Characterization through techniques such as NMR and mass spectrometry.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Functional Group Variations
Key Observations :
- The carbaldehyde group enhances electrophilicity, facilitating nucleophilic additions (e.g., in Schiff base formation), whereas the carboxylic acid derivative () offers hydrogen-bonding capacity for coordination chemistry.
- The ketone analog () lacks the aldehyde’s reactivity but may exhibit improved stability under basic conditions.
N-Substituted Derivatives
Key Observations :
Structural Analogs and Positional Isomers
Key Observations :
- The imidazole analog () lacks the fused benzene ring, reducing aromatic conjugation and altering electronic properties.
- Methyl substitution at C6 () introduces steric effects that may hinder intermolecular interactions.
Heterocyclic Derivatives with Thiophene Moieties
Key Observations :
Biological Activity
5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a chloro substituent and an aldehyde functional group, which contributes to its reactivity and biological activity. The presence of the chloro group enhances its interaction with biological macromolecules, making it a valuable candidate for drug development.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : It can inhibit specific enzymes, including kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens, suggesting its potential use in treating infections caused by resistant strains .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess potent antimicrobial effects. For instance:
- Minimum Inhibitory Concentrations (MIC) : Compounds derived from this structure have exhibited MIC values lower than 10 µg/mL against Staphylococcus aureus and Candida albicans, indicating strong antibacterial and antifungal activity .
- Biofilm Inhibition : Certain derivatives have been effective in inhibiting biofilm formation, which is critical in managing chronic infections .
Anticancer Activity
The anticancer potential of this compound has been explored extensively:
- Cell Proliferation Inhibition : Studies indicate that this compound can significantly inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Apoptosis Induction : Research has shown that it can induce apoptosis in cancer cells by activating caspase pathways at low concentrations (around 1 µM), leading to morphological changes indicative of programmed cell death .
Comparative Analysis with Related Compounds
A comparison table highlights the unique features of this compound relative to similar compounds:
| Compound Name | Unique Features |
|---|---|
| 5-Chloro-1H-benzo[D]imidazole | Lacks aldehyde; simpler structure |
| 1-Isobutyl-5-chloro-1H-benzo[D]imidazole | Contains an isobutyl group; enhanced stability |
| 2-Methylbenzimidazole | No halogen substitution; different reactivity |
This table illustrates how the unique combination of functional groups in this compound enhances its reactivity and biological activity compared to other benzimidazole derivatives.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Efficacy : A study reported that derivatives showed high activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values below 1 µg/mL .
- Cancer Cell Studies : In vitro studies have confirmed that certain derivatives can inhibit cell growth and induce apoptosis in various cancer cell lines, supporting their potential as anticancer agents .
- Molecular Docking Studies : Computational studies have identified potential targets for these compounds, including specific proteins involved in bacterial resistance mechanisms and cancer progression pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via oxidation of (1H-benzo[d]imidazol-2-yl)methanol precursors. Key methods include:
- MnO₂-mediated oxidation : Stirring in dichloromethane at 40°C for 2 hours yields 85% product .
- Ruthenium-catalyzed oxidation : Using [Ru(bpbp)(pydic)] with 30% H₂O₂ at 50°C achieves 70% yield after recrystallization .
Optimization involves adjusting catalyst loading, solvent polarity (e.g., DCM vs. MeOH), and reaction time. TLC or LC-MS monitors reaction progress .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Characterization combines:
- Spectroscopy : ¹H NMR confirms aldehyde proton resonance (~9.8–10.2 ppm) and aromatic protons. LC-MS (m/z ≈ 181 [M+H]⁺) verifies molecular weight .
- Crystallography : X-ray diffraction (using SHELX or Mercury CSD 2.0) resolves bond lengths and angles, critical for confirming the imidazole ring geometry .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Key precautions include:
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can conflicting solubility data (e.g., 1.65 mg/mL vs. 3.66 mg/mL) be resolved experimentally?
- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. To resolve:
- Standardized protocols : Use HPLC-grade solvents (e.g., water, DMSO) and shake-flask methods at 25°C.
- Computational models : Apply log S predictors (e.g., ESOL, Ali) to compare experimental vs. calculated values .
- Validation : Cross-check with dynamic light scattering (DLS) for aggregation effects .
Q. What strategies improve catalytic efficiency in Ru-mediated oxidations of benzimidazole derivatives?
- Methodological Answer : Enhancements include:
- Ligand design : Modify bipyridine or pydic ligands to stabilize Ru intermediates and reduce energy barriers .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve H₂O₂ activation .
- Kinetic studies : Monitor turnover frequency (TOF) via in situ IR or UV-Vis spectroscopy .
Q. How does the chloro-substitution at position 5 influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl group:
- Activates the aldehyde : Enhances electrophilicity for nucleophilic additions (e.g., Grignard reactions).
- Directs regioselectivity : DFT calculations (e.g., Gaussian 16) predict preferential attack at the imidazole C4 position due to Cl-induced polarization .
Q. What computational tools predict intermolecular interactions in co-crystals of this compound?
- Methodological Answer :
- Mercury CSD : Visualizes π-π stacking and hydrogen-bonding motifs using Cambridge Structural Database data .
- Hirshfeld surface analysis : Quantifies interaction types (e.g., C–H⋯O) in co-crystals with carboxylic acids .
Q. How are degradation products identified under accelerated stability testing?
- Methodological Answer :
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- LC-HRMS : Identifies major degradants (e.g., hydrolyzed aldehyde to carboxylic acid).
- Mechanistic insight : MD simulations (AMBER) model hydrolysis pathways .
Data Contradiction Analysis
Q. Why do different synthesis routes report varying yields (57%–85%) for the same compound?
- Root Causes :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
